

comparative toxicity monooctyltin monobutyltin compounds

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Compound Focus: Octyltin trichloride

CAS No.: 3091-25-6

Cat. No.: S773739

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Toxicity Profile of Monobutyltin (MBT)

The table below summarizes the available experimental toxicity data for Monobutyltin (MBT) from animal and in vitro studies.

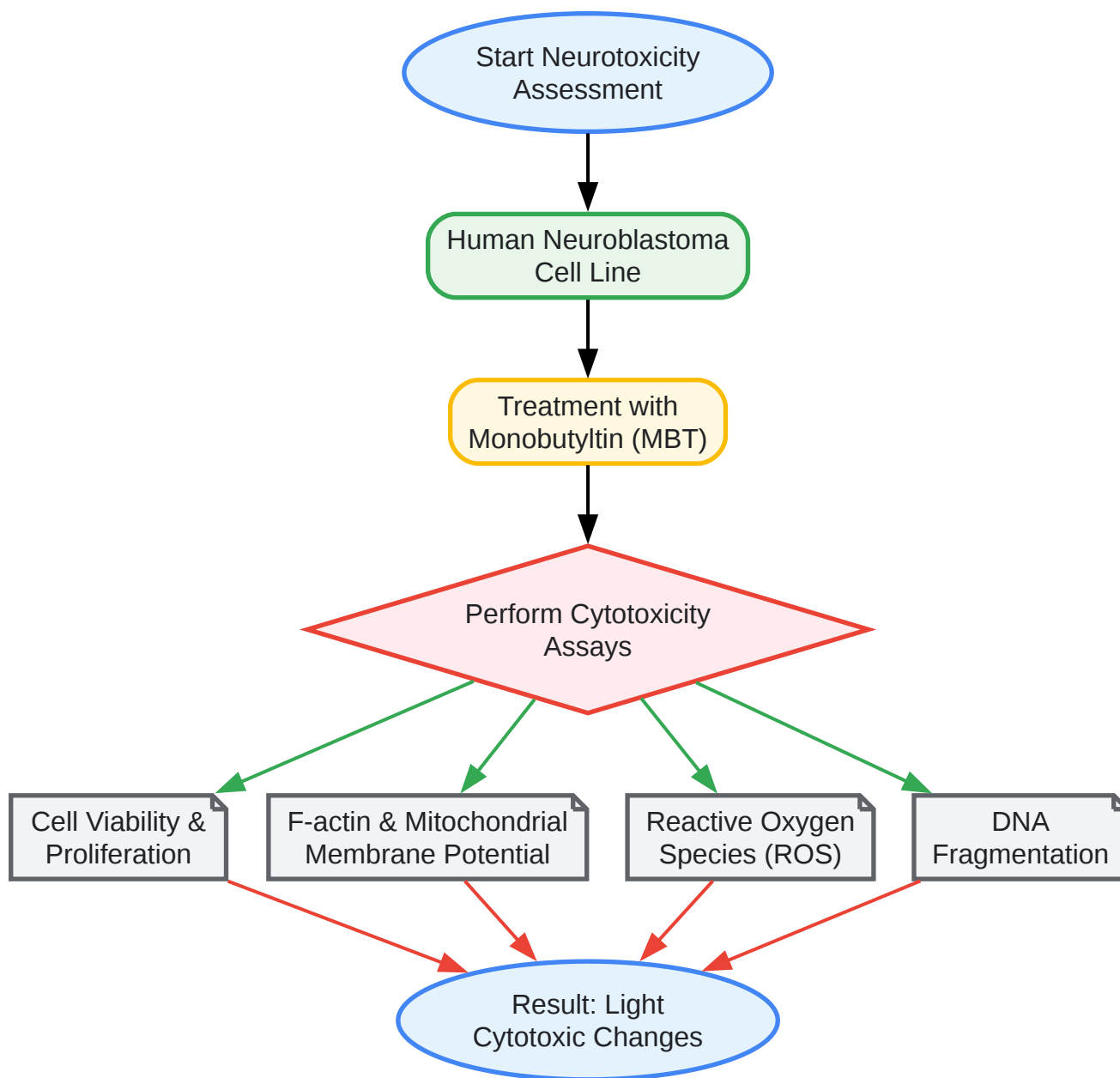
Toxicity Endpoint	Experimental Model	Dosage/Concentration	Observed Effect	Citation
Hepatotoxicity	Mice (in vivo)	Up to 7000 $\mu\text{mol/kg}$ (oral)	Did not induce liver injury	[1]
Neurotoxicity	Human neuroblastoma cells (in vitro)	Higher doses (specifics not in abstract)	Light cytotoxic changes	[2]
Comparative Toxicity	Human neuroblastoma cells (in vitro)	N/A	Significantly less toxic than DBT or TBT	[2]

Experimental Protocols for Monobutyltin Toxicity

The key experiments cited above used the following detailed methodologies:

- **In Vivo Hepatotoxicity Assessment in Mice [1]:**
 - **Administration:** MBT was administered orally to mice.
 - **Hepatotoxicity Evaluation:** Measured by the activity of the enzyme **ornithine carbamyl transferase** in serum.
 - **Tissue Analysis:** Total **tin (Sn) content** in the liver was measured to assess absorption and distribution.
 - **Mechanistic Study:** Levels of **lipid peroxidation (LPO)** and **hepatic glutathione (GSH) content** were analyzed to investigate the role of oxidative stress.
- **In Vitro Neurotoxicity Assessment [2]:**
 - **Cell Culture:** Used a human neuroblastoma cell line.
 - **Treatment:** Cells were exposed to MBT.
 - **Cytotoxicity Markers:** Multiple markers were evaluated:
 - Inhibition of cell viability and proliferation.
 - Changes in **F-actin** and **mitochondrial membrane potential**.
 - Production of **reactive oxygen species (ROS)**.
 - **DNA fragmentation**.
 - **Cell Death Mechanism:** Differentiated between apoptosis and necrosis by examining **propidium iodide uptake** and **lactate dehydrogenase (LDH) release**.

The following diagram illustrates the experimental workflow for the neurotoxicity assessment.



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Experimental Workflow for MBT Neurotoxicity Assessment

Limitations and Research Gaps

The most significant limitation is the **complete absence of specific toxicity data for monoocetyltn compounds** in the search results. While monoocetyltn is mentioned in a patent as a catalyst for polyurethane

production [3], no toxicological studies were found. Therefore, a comparative analysis with monobutyltin is not possible at this time.

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References

1. of hepatotoxicity caused by mono-, di- and tributyltin... Comparison [link.springer.com]
2. In vitro approaches to evaluate toxicity induced by organotin... [pubmed.ncbi.nlm.nih.gov]
3. US4322519A - Method of producing polyurethanes - Google Patents [patents.google.com]

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